(3aS,6aR)-3,3a,4,6a-tetrahydrocyclopenta[b]furan-2-one (3aS,6aR)-3,3a,4,6a-tetrahydrocyclopenta[b]furan-2-one
Brand Name: Vulcanchem
CAS No.: 38110-76-8
VCID: VC4099728
InChI: InChI=1S/C7H8O2/c8-7-4-5-2-1-3-6(5)9-7/h1,3,5-6H,2,4H2/t5-,6-/m0/s1
SMILES: C1C=CC2C1CC(=O)O2
Molecular Formula: C7H8O2
Molecular Weight: 124.14 g/mol

(3aS,6aR)-3,3a,4,6a-tetrahydrocyclopenta[b]furan-2-one

CAS No.: 38110-76-8

Cat. No.: VC4099728

Molecular Formula: C7H8O2

Molecular Weight: 124.14 g/mol

* For research use only. Not for human or veterinary use.

(3aS,6aR)-3,3a,4,6a-tetrahydrocyclopenta[b]furan-2-one - 38110-76-8

Specification

CAS No. 38110-76-8
Molecular Formula C7H8O2
Molecular Weight 124.14 g/mol
IUPAC Name (3aS,6aR)-3,3a,4,6a-tetrahydrocyclopenta[b]furan-2-one
Standard InChI InChI=1S/C7H8O2/c8-7-4-5-2-1-3-6(5)9-7/h1,3,5-6H,2,4H2/t5-,6-/m0/s1
Standard InChI Key VWOKDZDCDYTHCT-WDSKDSINSA-N
Isomeric SMILES C1C=C[C@H]2[C@@H]1CC(=O)O2
SMILES C1C=CC2C1CC(=O)O2
Canonical SMILES C1C=CC2C1CC(=O)O2

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound features a bicyclic framework comprising a cyclopentane ring fused to a γ-lactone (furan-2-one). The stereochemistry at the 3a and 6a positions ((3aS,6aR)-configuration) is critical for its biological activity, as it dictates spatial interactions with enzymatic targets. The carbonyl group at position 2 of the furanone ring serves as a reactive site for nucleophilic additions and condensations.

Table 1: Key Structural Properties

PropertyValue
IUPAC Name(3aS,6aR)-3,3a,4,6a-Tetrahydrocyclopenta[b]furan-2-one
Molecular FormulaC7H8O2\text{C}_7\text{H}_8\text{O}_2
Molecular Weight124.14 g/mol
CAS Registry Number38110-76-8
Stereochemistry(3aS,6aR)-configuration

Synthetic Methodologies

Traditional Multistep Synthesis

Early syntheses of the compound involved 20-step sequences, including functional group transformations and protecting group strategies. These routes, though laborious, established foundational insights into its stereoselective construction.

Asymmetric Catalysis

A landmark 1998 study demonstrated an enantioselective synthesis via palladium-catalyzed allylic alkylation . Using a cymantrene-based phosphinooxazoline ligand, researchers achieved >99% enantiomeric excess (ee) and >90% yield (Table 2) . This method highlighted the viability of transition-metal catalysis for accessing enantiopure intermediates.

Table 2: Enantioselective Synthesis Parameters

ParameterValue
CatalystPd with phosphinooxazoline ligand
Enantiomeric Excess (ee)>99%
Yield>90%
Key StepAllylic alkylation

Multicomponent Domino Reactions

Recent advances employ domino reactions to streamline synthesis. A 2018 protocol combined Meldrum’s acid, conjugated dienals, and alcohols to form cyclopenta[b]furan-2-ones with four stereocenters in one pot . This method avoids transition metals and achieves high stereoselectivity through Knoevenagel condensation and cycloisomerization .

Chemical Reactivity and Functionalization

Carbonyl Reactivity

The lactone’s carbonyl group undergoes nucleophilic additions, enabling derivatization. For example, Grignard reagents add to the carbonyl, yielding tertiary alcohols that retain the bicyclic framework.

Ring-Opening Reactions

Acid or base hydrolysis cleaves the lactone ring, producing dicarboxylic acid derivatives. These intermediates are valuable for synthesizing prostaglandin analogues .

Biological Activity and Mechanism

Enzyme and Receptor Interactions

The compound’s bioactivity stems from its ability to mimic natural lactone-containing metabolites. Its stereochemistry allows precise binding to enzymes like cyclooxygenases (COX), which are targets for anti-inflammatory drugs .

Pharmacological Applications

Prostaglandin Analogues

The compound serves as a key intermediate in synthesizing prostaglandins (e.g., latanoprost and bimatoprost) . Its rigid bicyclic structure mimics the carbocyclic core of prostaglandins, enabling efficient synthetic elaboration.

Drug Discovery

Researchers are exploring its utility in developing kinase inhibitors and antimicrobial agents. Its ability to modulate protein-protein interactions makes it a candidate for oncology therapeutics.

Recent Advances and Future Directions

Biocatalytic Approaches

Endophytic fungi have been employed for biotransformations, yielding enantiopure derivatives via monooxygenase-mediated reactions . These methods align with green chemistry principles.

Computational Design

Machine learning models predict novel synthetic routes and bioactivity profiles, accelerating drug discovery .

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